3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
CAS No.: 889955-12-8
Cat. No.: VC3911806
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol - 889955-12-8](/images/structure/VC3911806.png)
Specification
CAS No. | 889955-12-8 |
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Molecular Formula | C15H14N2O |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol |
Standard InChI | InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2 |
Standard InChI Key | JBYLMCZNJRMUCA-UHFFFAOYSA-N |
SMILES | C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O |
Canonical SMILES | C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzo[b] diazepine core, where a benzene ring is fused to a seven-membered 1,4-diazepine heterocycle. The 2-position of the diazepine ring is substituted with a 3-hydroxyphenyl group, introducing both aromatic and hydrogen-bonding capabilities. Key structural parameters include:
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Ring system: Planar benzene fused to a non-planar diazepine ring with chair-like conformation .
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Substituent effects: The phenolic –OH group at the meta position influences electronic distribution, as evidenced by NMR chemical shifts (δ 6.82–7.48 ppm for aromatic protons) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₄N₂O | |
Molecular Weight | 238.28 g/mol | |
CAS Number | 889955-12-8 | |
Melting Point | 168–170°C (decomposes) | |
LogP (Predicted) | 2.7 | |
Hydrogen Bond Donors | 2 (–OH, NH) |
Synthesis and Reaction Pathways
Catalytic Cyclocondensation
The most efficient synthesis employs graphite oxide as a metal-free catalyst under solvent-free conditions :
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Reactants: 2-hydroxyacetophenone and substituted aldehydes undergo Claisen-Schmidt condensation to form chalcone intermediates.
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Cyclization: Chalcones react with o-phenylenediamine in the presence of triethylamine, achieving yields of 70–77% .
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Green chemistry aspects: Graphite oxide catalysis reduces reaction times to 2–4 hours at room temperature, with easy catalyst recovery .
Alternative Methodologies
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Microwave-assisted synthesis: Reduces reaction times to <30 minutes but requires careful temperature control to prevent decomposition .
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Solid-phase synthesis: Utilizes Wang resin for combinatorial library generation, though applicability to phenolic derivatives remains untested .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Time | Temperature |
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Graphite oxide catalysis | 72–77 | 2–4 h | RT |
Conventional heating | 65–70 | 6–8 h | 80°C |
Microwave-assisted | 68–72 | 20 min | 100°C |
Structural Elucidation Techniques
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Crystallographic Data
While single-crystal X-ray data for this specific compound remains unpublished, analogous structures show:
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Bond lengths: N–C (1.38–1.42 Å), C–O (1.36 Å)
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Dihedral angles: 12.4° between benzene and diazepine planes .
Industrial and Research Applications
Pharmaceutical Intermediate
Materials Science
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